Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate
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Overview
Description
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is an organic compound characterized by its unique oxirane (epoxide) ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate typically involves the reaction of ethyl 3,3-dimethyl-2-pentenoate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via different pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but lacks the carboxylate group.
2,3-Epoxy-2-methylpentane: Another epoxide with a similar carbon backbone but different substituents.
Uniqueness
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
9003-47-8 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-7-8-9-12(10(13)14-6-2)11(3,4)15-12/h5-9H2,1-4H3 |
InChI Key |
WMLKUPXOPBTQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(O1)(C)C)C(=O)OCC |
Related CAS |
9003-47-8 |
Origin of Product |
United States |
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